N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide
Overview
Description
N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide is a useful research compound. Its molecular formula is C14H10ClF3N4OS and its molecular weight is 374.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide is the Vascular Endothelial Growth Factor Receptor (VEGFR) . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation, which is often upregulated in cancerous tissues.
Mode of Action
This compound acts as a protein kinase inhibitor . It binds to the inactive conformation of VEGFR, preventing the receptor from activating and triggering angiogenesis .
Biochemical Pathways
By inhibiting VEGFR, this compound disrupts the angiogenesis pathway . This prevents the formation of new blood vessels, which can starve tumors of the nutrients they need to grow and spread.
Result of Action
The inhibition of VEGFR by this compound results in the disruption of angiogenesis . This can lead to the starvation of tumors, limiting their growth and spread.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the presence of other medications, the patient’s overall health status, and specific genetic factors.
Properties
IUPAC Name |
1-[(6-chloropyridine-3-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4OS/c15-11-5-4-8(7-19-11)12(23)21-22-13(24)20-10-3-1-2-9(6-10)14(16,17)18/h1-7H,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUADEFBKMCJLCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CN=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.